4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic compound that has gained attention in various fields of scientific research due to its unique structural properties and potential applications. It contains a fluoro-substituted benzamide moiety linked to a tetrahydroquinoline scaffold with a propane-1-sulfonyl group.
Preparation Methods
Synthetic routes and reaction conditions:
The critical step often involves the sulfonylation reaction, where the propane-1-sulfonyl group is attached under specific conditions, such as the presence of a sulfonyl chloride reagent and a suitable base.
Reactions are typically carried out under controlled temperatures to ensure high yields and purity of the final product.
Industrial production methods:
Industrial production would likely follow similar synthetic steps but on a larger scale. The use of automated synthesis equipment and continuous flow reactors could optimize efficiency and reproducibility.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation and reduction reactions can modify the tetrahydroquinoline ring or the sulfonyl group.
Substitution reactions may occur at the fluoro or sulfonyl positions.
Common reagents and conditions used in these reactions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substituents might be introduced or replaced using reagents such as halides or nucleophiles under basic or acidic conditions.
Major products formed from these reactions:
Oxidative products could include ketones or sulfoxides.
Reductive products might involve the formation of primary or secondary amines from the sulfonyl group.
Scientific Research Applications
In Chemistry:
As a model compound in studying reaction mechanisms involving fluoro-benzamide derivatives.
Investigating the electronic effects of substituents on reaction pathways.
In Biology and Medicine:
Could be explored for its effects on cellular signaling pathways or as a lead compound for developing new therapeutics.
In Industry:
Applications might include materials science, where its unique properties could be utilized in developing advanced materials or coatings.
Mechanism of Action
The mechanism by which the compound exerts its effects:
While specific biological mechanisms might not be fully elucidated, compounds of this type can interact with various molecular targets through their unique structural motifs.
Potential interactions with proteins or enzymes due to the benzamide and sulfonyl groups.
Molecular targets and pathways involved:
Potential to affect pathways involved in inflammation, cellular metabolism, or signal transduction.
May interact with specific receptors or enzymes modulating cellular responses.
Comparison with Similar Compounds
Comparison with other similar compounds:
Compared to similar benzamide or tetrahydroquinoline compounds, the presence of the fluoro and sulfonyl groups in 4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide offers unique electronic properties that can influence its reactivity and biological activity.
Similar compounds might lack one or more of these functional groups, leading to differences in their chemical behavior and applications.
List of similar compounds:
4-fluoro-N-(quinolin-7-yl)benzamide
N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
4-fluoro-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
The compound this compound showcases intriguing possibilities across different scientific domains. Whether for synthetic studies, biological research, or industrial applications, its distinct structure and reactivity render it a valuable subject of investigation. Intrigued by any specific angle?
Properties
IUPAC Name |
4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-2-12-26(24,25)22-11-3-4-14-7-10-17(13-18(14)22)21-19(23)15-5-8-16(20)9-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHIHKWJBHPBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.